(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
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Overview
Description
(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione is a complex organic compound with a unique spiro structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione involves multiple steps, typically starting with the preparation of the benzofuran core. Key steps include:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Spiro Moiety: The spiro structure is introduced through a series of reactions, including cycloaddition and rearrangement reactions.
Functional Group Modifications: Chlorination, methylation, and methoxylation are carried out to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize product formation.
Purification Techniques: Employing advanced purification methods such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is conducted to investigate its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Griseofulvin: Structurally similar, griseofulvin is an antifungal antibiotic with a spiro structure.
(2S,6’R)-7-Chloro-2’,4-dimethoxy-6,6’-dimethyl-3H,4’H-spiro[1-benzofuran-2,1’-cyclohex-2’-ene]-3,4’-dione: Another compound with a similar core structure but different functional groups.
Uniqueness
(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H17ClO6 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8?,17-/m0/s1 |
InChI Key |
DDUHZTYCFQRHIY-UIQXJYDPSA-N |
Isomeric SMILES |
CC1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Origin of Product |
United States |
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